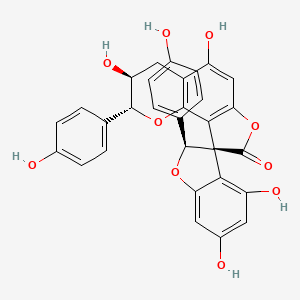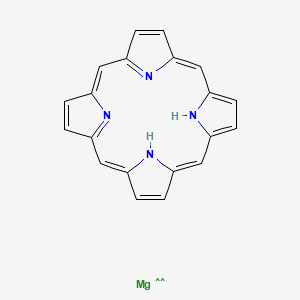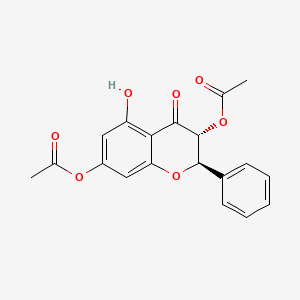
3,2'-Epilarixinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2S,2’R,3R,3’S)-3’,4,5’,6-tetrahydroxy-2,2’-bis(4-hydroxyphenyl)spiro[2H-1-benzofuran-3,9’-3,4-dihydro-2H-furo[2,3-h]chromene]-8’-one is a complex organic molecule characterized by multiple hydroxyl groups and a spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,2’R,3R,3’S)-3’,4,5’,6-tetrahydroxy-2,2’-bis(4-hydroxyphenyl)spiro[2H-1-benzofuran-3,9’-3,4-dihydro-2H-furo[2,3-h]chromene]-8’-one typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Aldol Condensation: This reaction involves the condensation of aldehydes or ketones with compounds containing active methylene groups.
Cyclization Reactions: These reactions are crucial for forming the spiro structure of the compound.
Hydroxylation: Introduction of hydroxyl groups at specific positions in the molecule.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
(2S,2’R,3R,3’S)-3’,4,5’,6-tetrahydroxy-2,2’-bis(4-hydroxyphenyl)spiro[2H-1-benzofuran-3,9’-3,4-dihydro-2H-furo[2,3-h]chromene]-8’-one: undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert carbonyl groups to hydroxyl groups.
Substitution: Hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols.
Scientific Research Applications
(2S,2’R,3R,3’S)-3’,4,5’,6-tetrahydroxy-2,2’-bis(4-hydroxyphenyl)spiro[2H-1-benzofuran-3,9’-3,4-dihydro-2H-furo[2,3-h]chromene]-8’-one: has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (2S,2’R,3R,3’S)-3’,4,5’,6-tetrahydroxy-2,2’-bis(4-hydroxyphenyl)spiro[2H-1-benzofuran-3,9’-3,4-dihydro-2H-furo[2,3-h]chromene]-8’-one involves its interaction with various molecular targets and pathways. The hydroxyl groups play a crucial role in its biological activity, allowing it to act as an antioxidant by scavenging free radicals. Additionally, the compound may interact with specific enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- (2R,2’R,3R,3’R,4S)-2-(3,4-Dihydroxyphenyl)-5,5’,7,7’-tetrahydroxy-2’-(3,4,5-trihydroxyphenyl)-3,3’,4,4’-tetrahydro-2H,2’H-4,6’-bichromene-3,3’-diyl bis(3,4,5-trihydroxybenzoate) .
- (2R,2’R,3’S,8’R)-3’,4,5’,6-Tetrahydroxy-2’,8’-bis(4-hydroxyphenyl)-3’,4’-dihydro-2’H,3H-spiro[1-benzofuran-2,9’-furo[2,3-h]chromen]-3-one .
Uniqueness
The uniqueness of (2S,2’R,3R,3’S)-3’,4,5’,6-tetrahydroxy-2,2’-bis(4-hydroxyphenyl)spiro[2H-1-benzofuran-3,9’-3,4-dihydro-2H-furo[2,3-h]chromene]-8’-one lies in its specific spiro structure and the arrangement of hydroxyl groups, which confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
(2S,2'R,3R,3'S)-3',4,5',6-tetrahydroxy-2,2'-bis(4-hydroxyphenyl)spiro[2H-1-benzofuran-3,9'-3,4-dihydro-2H-furo[2,3-h]chromene]-8'-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H22O10/c31-15-5-1-13(2-6-15)26-21(36)11-18-19(34)12-23-25(27(18)40-26)30(29(37)39-23)24-20(35)9-17(33)10-22(24)38-28(30)14-3-7-16(32)8-4-14/h1-10,12,21,26,28,31-36H,11H2/t21-,26+,28-,30+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNDNBGULZNCSNB-PXRMNYBDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC2=C1C(=CC3=C2C4(C(OC5=CC(=CC(=C54)O)O)C6=CC=C(C=C6)O)C(=O)O3)O)C7=CC=C(C=C7)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](OC2=C1C(=CC3=C2[C@]4([C@@H](OC5=CC(=CC(=C54)O)O)C6=CC=C(C=C6)O)C(=O)O3)O)C7=CC=C(C=C7)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H22O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(3-chlorobenzoyl)amino]-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]benzamide](/img/new.no-structure.jpg)

![(2R,3R)-2,3-Difluoro-1,4-diazabicyclo[2.2.2]octane](/img/structure/B1180499.png)

